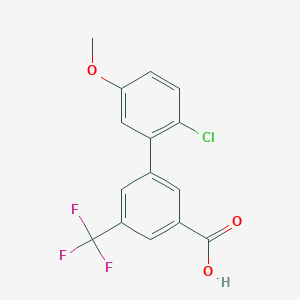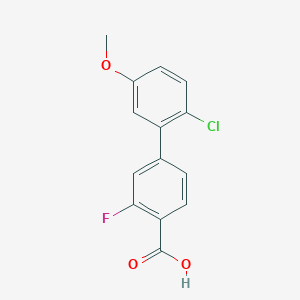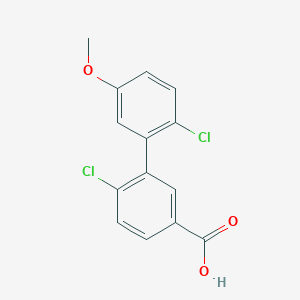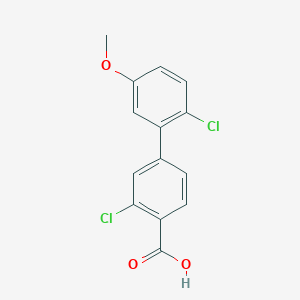
3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% (3C5MPA) is a synthetic compound used in a variety of scientific research applications. It is an aromatic acid containing a trifluoromethyl group, a chlorine atom, and a methoxy group. 3C5MPA has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent in a variety of biochemical and physiological experiments.
科学的研究の応用
3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used in biochemical and physiological experiments, such as enzyme assays, protein-ligand binding studies, and cell culture experiments. In addition, 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in studies of the structure and function of proteins, enzymes, and other biological molecules.
作用機序
The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is not well understood. However, it is believed that the trifluoromethyl group of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is responsible for its biological activity. The trifluoromethyl group is known to interact with biological molecules, such as proteins and enzymes, and is thought to alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% are not well understood. However, it is known to interact with proteins and enzymes and is believed to alter their structure and function. In addition, 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and phosphatases.
実験室実験の利点と制限
3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is soluble in a variety of solvents, making it easy to use in experiments. However, 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is not very stable and can degrade over time. In addition, it can be toxic if not handled properly.
将来の方向性
There are several potential future directions for 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% research. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be done to develop new methods for synthesizing 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% and to improve its stability. Finally, research could be done to explore the use of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% in the development of new pharmaceuticals, agrochemicals, and materials.
合成法
3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of triethylamine. This reaction yields 3-(2-chloro-5-methoxyphenyl)-5-trifluoromethanesulfonic acid. The second step involves the reaction of the trifluoromethanesulfonic acid with sodium hydroxide. This reaction yields 3-(2-chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid.
特性
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-11-2-3-13(16)12(7-11)8-4-9(14(20)21)6-10(5-8)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUODWLOOJMDVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691039 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-23-3 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-nitrobenzoic acid, 95%](/img/structure/B6406565.png)












